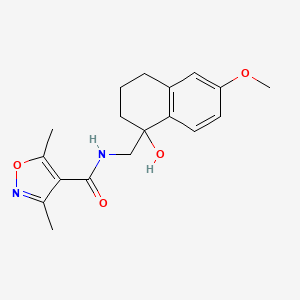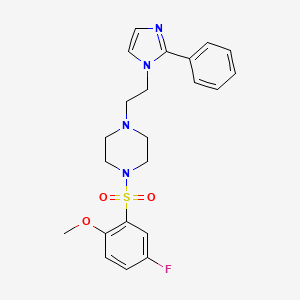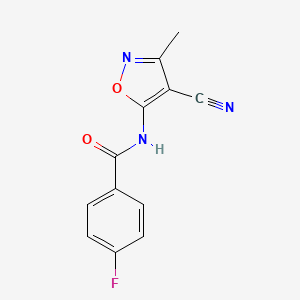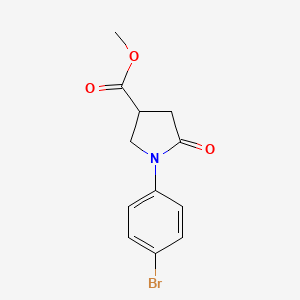![molecular formula C20H18N2O4 B2759208 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898455-47-5](/img/structure/B2759208.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in multiple scientific disciplines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. A common approach starts with the preparation of the pyridoquinoline core, followed by the construction of the benzo[d][1,3]dioxole moiety. Key reaction steps may include cyclization reactions, amide bond formation, and oxidation.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through optimized reaction pathways that maximize yield and purity. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency. Purification processes, including chromatography and crystallization, are integral to achieving the desired compound quality.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can be susceptible to oxidative reactions.
Reduction: Reduction reactions can modify the pyridoquinoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions: Reagents such as potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminium hydride for reduction, are commonly used. Substitution reactions may involve halogenating agents or organolithium reagents under various conditions such as acidic or basic environments.
Major Products Formed: Depending on the reactions performed, major products can range from fully oxidized derivatives to reduced amines or substituted aromatic compounds
Scientific Research Applications
Chemistry: The compound serves as an intermediate in organic synthesis, enabling the construction of more complex molecular structures. Its reactivity profile makes it valuable in developing new synthetic methodologies.
Biology: In biological research, the compound may be explored for its interactions with biological macromolecules, offering insights into its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s structure suggests potential pharmacological activity, particularly in areas such as anticancer, antimicrobial, or neuroprotective therapies. Detailed bioactivity studies can elucidate its mechanism of action and therapeutic potential.
Industry: Industrially, the compound might be used in the synthesis of advanced materials, such as polymers or dyes, leveraging its unique chemical properties to enhance material performance.
Mechanism of Action
The mechanism of action for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves its interaction with specific molecular targets. For instance, its potential pharmacological activity may stem from binding to enzyme active sites or receptor proteins, modulating their function. Key pathways may include inhibition of enzymatic activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Advanced computational studies and experimental assays are essential to fully delineate these mechanisms.
Comparison with Similar Compounds
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other fused heterocyclic compounds and benzodioxoles. Similar compounds might include:
3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]quinoline
Benzo[d][1,3]dioxole-5-carboxylic acid
1,2,3,4-tetrahydroquinoline derivatives
What sets this compound apart is its unique combination of these structural motifs, resulting in distinct chemical properties and potentially unique biological activities. Such comparisons can guide further research into its specific advantages and applications.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-18-6-4-13-9-15(8-12-2-1-7-22(18)19(12)13)21-20(24)14-3-5-16-17(10-14)26-11-25-16/h3,5,8-10H,1-2,4,6-7,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQJQXYXQZSLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2759127.png)
![4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2759131.png)

![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2759133.png)

![2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile](/img/structure/B2759135.png)
![N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2759137.png)


![(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)
![[(3-Methylphenyl)carbamoyl]formic acid](/img/structure/B2759146.png)

